molecular formula C19H18F3NOS2 B2755863 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1705332-72-4

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2755863
CAS No.: 1705332-72-4
M. Wt: 397.47
InChI Key: AJUNORXXHFTGAG-UHFFFAOYSA-N
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound characterized by its unique thiazepane ring structure and multiple fluorine substitutions. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazepane Ring: This step often involves the cyclization of a suitable precursor, such as a 2,5-difluorophenyl-substituted amine, with a thioether or thioester under acidic or basic conditions.

    Introduction of the Ethanone Moiety: The ethanone group can be introduced via a nucleophilic substitution reaction, where a 4-fluorophenylthio group is attached to the thiazepane ring.

    Final Assembly: The final compound is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, potentially modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

  • 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-chlorophenyl)thio)ethanone
  • 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-bromophenyl)thio)ethanone

Uniqueness: The presence of multiple fluorine atoms in 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone enhances its lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS2/c20-13-1-4-15(5-2-13)26-12-19(24)23-8-7-18(25-10-9-23)16-11-14(21)3-6-17(16)22/h1-6,11,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUNORXXHFTGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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